N-(4-acetylphenyl)formamide
Description
Historical Context and Significance of N-Formyl Amides in Chemical Synthesis
N-formyl amides, commonly known as formamides, represent a crucial class of compounds in organic synthesis and medicinal chemistry. orgchemres.orgrsc.org The formylation of amines to produce formamides is a fundamental transformation with a long history, serving several key purposes in synthetic strategies. nih.gov
Historically, one of the primary roles of the formyl group was as a protecting group for amines. beilstein-journals.org As early as 1932, N-formylation was used to protect amino groups during the synthesis and resolution of amino acids. nih.gov The stability of the formamide (B127407) group under various reaction conditions, coupled with the relative ease of its removal, made it a valuable tool in multistep syntheses, particularly in peptide chemistry. nih.govresearchgate.net
Beyond protection, formamides are important intermediates for the synthesis of a wide array of other functional groups and heterocyclic systems. They are precursors for the generation of isocyanides, formamidines, and are used as reagents in Vilsmeier-Haack formylation reactions, which are instrumental in introducing aldehyde groups onto aromatic rings. orgchemres.orgnih.govbeilstein-journals.org The formamide moiety is also a key structural component found in many natural products and pharmaceutically active molecules, including fluoroquinolones and substituted imidazoles. orgchemres.orgbeilstein-journals.org
The synthesis of formamides has evolved significantly over time. Early methods often involved stoichiometric formylating agents like formic acid, chloral, or a mixture of formic acid and acetic anhydride (B1165640). nih.gov While effective, these methods often required harsh conditions, such as high temperatures. beilstein-journals.org Contemporary research has focused on developing milder, more efficient, and environmentally friendly catalytic methods. rsc.orgbeilstein-journals.org These modern approaches utilize a range of catalysts, including transition metals, organic catalysts, and heterogeneous nanocatalysts, often in green solvents or under solvent-free conditions, to facilitate the N-formylation of amines and other nitrogen-containing starting materials. orgchemres.orgrsc.orgbeilstein-journals.org The development of mechanochemical methods, which avoid the use of bulk solvents, represents a recent advancement in this field. beilstein-journals.org
Overview of Research Trajectories for N-(4-acetylphenyl)formamide and Related Structural Motifs
Research involving this compound and its related N-arylformamide structures primarily focuses on its utility as a building block in synthetic organic and medicinal chemistry. The compound itself is a fine chemical intermediate used in the synthesis of pharmaceuticals and other specialized organic compounds. synhet.com
Synthesis and Chemical Properties: this compound can be synthesized through the N-formylation of 4'-aminoacetophenone. nih.gov One established method involves using a heterogeneous catalyst, such as boronsulfonic acid on silica (B1680970) (SBSA), with formic acid. orgchemres.org This approach is noted for its efficiency, short reaction times, and applicability to various aromatic amines. orgchemres.org The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | synhet.com |
| CAS Number | 41656-75-1 | synhet.com |
| Molecular Formula | C₉H₉NO₂ | myskinrecipes.com |
| Molecular Weight | 163.17 g/mol | myskinrecipes.com |
| Appearance | Solid | orgchemres.org |
| Purity | >95% (LCMS) | synhet.com |
Applications in Synthetic Chemistry: The N-(4-acetylphenyl) structural motif is a common feature in the design of new chemical entities with potential biological activity. The acetyl group and the formamide (or a derivative thereof) provide handles for further chemical elaboration.
For instance, the related compound N-(4-acetylphenyl)-2-chloroacetamide, synthesized from 4'-aminoacetophenone, serves as a precursor for a variety of heterocyclic scaffolds. researchgate.net Research has shown that derivatives incorporating the N-(4-acetylphenyl) moiety can be used to synthesize more complex molecules, such as triazole-linked isatin (B1672199) derivatives. In one study, N-(4-acetylphenyl)-2-azidoacetamide was reacted with N-propargyl isatins to create target compounds with potential therapeutic applications. tandfonline.com
Furthermore, the N-(4-acetylphenyl)benzamide moiety, a structurally related amide, has been incorporated into aspirin-based scaffolds and investigated for its anti-proliferative activity. nih.goviucr.org These studies highlight a clear research trajectory where the N-(4-acetylphenyl) core is used as a foundational element for building larger, more complex molecules intended for biological evaluation. The presence of the acetylphenyl group is often strategic, aiming to interact with specific biological targets. ontosight.ai
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused and scientifically detailed overview of the chemical compound this compound. The primary objective is to situate the compound within the broader context of organic synthesis by first examining the historical and ongoing importance of N-formyl amides. The article then specifically details the known synthesis, properties, and research applications of this compound, drawing on published scientific literature. The content is strictly limited to the chemical nature and synthetic utility of the compound, adhering to the outlined sections without delving into topics outside this defined scope.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetylphenyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-6H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPJVIAZPWVQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879769 | |
| Record name | P-ACETYLFORMANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41656-75-1 | |
| Record name | P-ACETYLFORMANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(FORMAMIDO)ACETOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 4 Acetylphenyl Formamide and Its Precursors
Direct Formylation Reactions of 4-Aminoacetophenone
The most direct pathway to N-(4-acetylphenyl)formamide is the N-formylation of 4-aminoacetophenone. This transformation is a specific example of a broader class of reactions crucial in organic synthesis for producing formamides. researchgate.netrsc.org Formamides are not only stable protecting groups for amines but also serve as important precursors for synthesizing isocyanides, formamidines, and various pharmaceutically relevant compounds. thieme-connect.comscispace.com
Catalytic Approaches in N-Formylation
Catalysis plays a pivotal role in modern organic synthesis by offering milder, more efficient, and selective reaction pathways. Several catalytic systems have been successfully employed for the N-formylation of amines, including 4-aminoacetophenone.
A novel and convenient method for the N-formylation of amines utilizes a catalytic amount of diethyl phosphite (B83602) and imidazole, with N,N-dimethylformamide (DMF) serving as the formylating agent. researcher.lifenih.govresearchgate.net In this system, diethyl phosphite acts as a nucleophilic catalyst, playing a crucial role in the conversion. researcher.lifenih.gov The method demonstrates a broad substrate scope, affording a variety of N-formyl products in good to excellent yields. researcher.liferesearchgate.net The reaction of o-phenylenediamines with DMF under these conditions leads to the formation of benzimidazoles. nih.gov
The proposed mechanism involves the activation of DMF by the phosphite catalyst. This catalytic system has been successfully applied to a range of amines, showcasing its versatility.
| Entry | Amine Substrate | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | 2.5 | 94 |
| 2 | 4-Methylaniline | 3 | 92 |
| 3 | 4-Methoxyaniline | 3 | 95 |
| 4 | 4-Chloroaniline | 6 | 90 |
| 5 | 4-Aminoacetophenone | 6 | 93 |
| 6 | Benzylamine | 2 | 96 |
| 7 | Dibenzylamine | 12 | 85 |
Table 1: Results for the phosphite-imidazole catalyzed N-formylation of various amines. researcher.life
Propanephosphonic anhydride (B1165640) (PPAA), commercially known as T3P®, has emerged as a mild and efficient reagent for promoting N-formylation. thieme-connect.comresearchgate.net It is particularly effective as a coupling agent and water scavenger in the reaction between aromatic amines and formic acid. thieme-connect.com This method is valued for its simple work-up procedure, high purity of products, and the low toxicity of the reagent and its byproducts. thieme-connect.comresearchgate.net The T3P® reagent is a cyclic trimer of propanephosphonic acid and is often supplied as a solution in ethyl acetate (B1210297). wikipedia.org
The reaction is typically performed by treating the amine with formic acid in the presence of T3P® and a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758). thieme-connect.com This methodology has been successfully applied to a wide array of highly substituted aryl and heteroaryl anilines, demonstrating broad functional group tolerance. thieme-connect.comresearchgate.net
| Entry | Amine Substrate | Solvent | Yield (%) |
| 1 | Aniline | Dichloromethane | 95 |
| 2 | 4-Fluoroaniline | Dichloromethane | 92 |
| 3 | 4-Chloroaniline | Dichloromethane | 94 |
| 4 | 4-(Trifluoromethoxy)aniline | Dichloromethane | 90 |
| 5 | 2-Naphthylamine | Dichloromethane | 88 |
| 6 | 3-Aminopyridine | Dichloromethane | 85 |
Table 2: Synthesis of various N-formamides using T3P® and formic acid. thieme-connect.comresearchgate.net
Transition metal catalysis offers powerful tools for N-formylation. Copper-catalyzed systems are particularly noteworthy for their efficiency and the use of readily available feedstocks. catalysis.dersc.org One approach involves a PNP-type ligand-enabled copper-catalyzed N-formylation of amines that utilizes carbon dioxide as a C1 building block in the presence of a hydrosilane as the reductant. rsc.org Another innovative method describes a site-selective N-formylation that relies on the copper(I)-catalyzed oxidation of α-silyl-substituted tertiary N-alkylamines using air as the oxidant at room temperature. monash.edu
Reddy reported the formylation of primary and secondary amines through the catalytic oxidation of methanol (B129727) by copper salts like CuCl₂, with hydrogen peroxide serving as the terminal oxidant. nih.gov More recently, a mild oxidative N-formylation of amines with biobased glycolaldehyde (B1209225) over a C3N4-supported Cu catalyst has been developed. catalysis.de These methods highlight the versatility of copper catalysts in facilitating formyl group transfer from various sources under different conditions.
Reaction Condition Optimization for Yield and Purity
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction times and waste. For the N-formylation of amines, several parameters are typically screened.
In the T3P®-mediated formylation of aniline, a systematic optimization revealed that using 2 equivalents of T3P® and 3 equivalents of triethylamine in dichloromethane at room temperature for 16 hours resulted in a 95% yield of N-formylaniline. thieme-connect.com Reducing the amount of T3P® or running the reaction without a base significantly lowered the yield. thieme-connect.com
| Entry | T3P® (equiv) | Base (equiv) | Solvent | Yield (%) |
| 1 | 1.0 | Et3N (2.0) | EtOAc | 45 |
| 2 | 2.0 | Et3N (3.0) | CH2Cl2 | 95 |
| 3 | 1.5 | Et3N (3.0) | CH2Cl2 | 80 |
| 4 | 2.0 | - | CH2Cl2 | 20 |
| 5 | 2.0 | Pyridine (B92270) (3.0) | CH2Cl2 | 92 |
Table 3: Optimization of T3P®-mediated N-formylation of aniline. thieme-connect.com
For simpler, catalyst-free methods using formic acid, the ratio of reactants and the choice of solvent are key. scholarsresearchlibrary.com In the formylation of benzylamine, using 1.2 to 2.0 equivalents of 85% aqueous formic acid in toluene (B28343) with a Dean-Stark trap to remove water afforded a 98% yield. scispace.com Using formic acid as the solvent itself often leads to poor yields. scholarsresearchlibrary.com A study on the neat (solvent-free) reaction of aniline and formic acid found that a 1:4 molar ratio of aniline to formic acid gave the best results. scholarsresearchlibrary.com
Reagent Selection for Formyl Group Transfer
The choice of the formylating agent is fundamental to the success of the N-formylation reaction. wikipedia.org A variety of reagents are available, each with its own advantages and specific applications. nih.govresearchgate.net
Formic Acid : This is one of the most direct and atom-economical formylating agents. nih.gov It can be used directly, often heated with the amine in a solvent like toluene with water removal, or under solvent-free conditions. scispace.comnih.gov Its efficacy is often enhanced by catalysts such as acids or coupling agents like T3P®. thieme-connect.comresearchgate.net
N,N-Dimethylformamide (DMF) : DMF is a widely used solvent that can also serve as a formyl group donor. wikipedia.org It typically requires activation, for example, with phosphorus oxychloride in the Vilsmeier-Haack reaction, or through catalytic systems like the phosphite-imidazole method. rsc.orgresearcher.life
Acetic Formic Anhydride (AFA) : This mixed anhydride is a highly effective formylating reagent. nih.gov It is often generated in situ from formic acid and acetic anhydride and reacts rapidly with amines, even at low temperatures, to produce formamides in excellent yields. scispace.comnih.gov It is particularly useful for protecting amino groups during peptide synthesis. nih.gov
Other Formylating Agents : A range of other reagents have been developed for specific applications. These include chloral, which reacts with primary and secondary amines to produce formamides and chloroform (B151607), and ammonium (B1175870) formate (B1220265), which is effective for formylating anilines and secondary amines. nih.govresearchgate.net N-Formylsaccharin has also been introduced as an effective formylating agent, particularly in mechanochemical, solvent-free procedures. bohrium.com
Indirect Synthesis via Precursor Modification and Functionalization
Indirect synthetic pathways offer versatile approaches to this compound and structurally related compounds by leveraging advanced intermediates. These methods often involve the initial synthesis of a precursor molecule, which is then chemically modified to yield the target structure or other valuable scaffolds.
A potential indirect route to this compound involves a two-step sequence starting from N-(4-acetylphenyl)benzenesulfonamide derivatives. This strategy hinges on the cleavage of the robust sulfonamide bond to liberate the parent amine, which is subsequently formylated.
The first step is the deprotection or cleavage of the N-S bond. Sulfonamides are known for their stability, but several methods exist for their cleavage under various conditions. youtube.com Common techniques include using concentrated aqueous acid with heat or employing dissolving metal reduction conditions. youtube.com More specific and milder methods have also been developed. For instance, nanoceria has been shown to be effective in the hydrolytic cleavage of sulfonamide bonds in aqueous solutions under ambient conditions. nih.gov Another approach involves using a near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH) for the chemoselective acidic hydrolysis of N-arylsulfonamides. organic-chemistry.org Reductive cleavage can also be achieved using reagents like a potassium metal-crown ether system or a neutral organic super-electron-donor. researchgate.netstrath.ac.uk
This cleavage reaction yields 4-aminoacetophenone as the key intermediate. The second step is the N-formylation of this liberated amine. Numerous methods for this transformation are available, including several that align with green chemistry principles, as detailed in section 2.3 of this article.
N-(4-acetylphenyl)-2-chloroacetamide serves as a highly versatile precursor and building block for the synthesis of a wide array of heterocyclic compounds. rsc.orgnih.gov Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
The synthesis of this key intermediate is straightforward. It is typically prepared by reacting 4-aminoacetophenone with chloroacetyl chloride. researchgate.netacs.org This reaction provides a foundation for subsequent, more complex molecular constructions.
Once formed, N-(4-acetylphenyl)-2-chloroacetamide can be reacted with various nucleophiles to build diverse molecular scaffolds. For example, it readily reacts with 2-mercaptobenzothiazole (B37678) in the presence of a base like potassium carbonate to yield N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide. researchgate.netacs.orgorganic-chemistry.org This sulfide (B99878) derivative can then undergo further condensation reactions with hydrazines or thiosemicarbazide (B42300) to furnish pyrazoles and thiosemicarbazones, respectively. rsc.orgnih.gov These subsequent products are themselves valuable for creating further derivatives, such as thiazolin-4-ones. rsc.org The substitution reactions of the chloroacetamide derivative have been explored with various mercapto-containing heterocycles, leading to potent antibacterial compounds. rsc.org
Table 1: Synthesis of N-(4-acetylphenyl)-2-chloroacetamide and a Key Derivative
| Reaction Step | Starting Materials | Reagents/Solvents | Product | Reference(s) |
|---|---|---|---|---|
| Intermediate Synthesis | 4-aminoacetophenone, Chloroacetyl chloride | Triethylamine, DMF | N-(4-acetylphenyl)-2-chloroacetamide | researchgate.net |
| Derivative Synthesis | N-(4-acetylphenyl)-2-chloroacetamide, 2-Mercaptobenzothiazole | K2CO3, Acetone (B3395972) | N-(4-acetylphenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide | acs.org |
N-((4-acetylphenyl)carbamothioyl)pivalamide is a structurally related acylthiourea that has been synthesized and studied for its potential as a multi-target-directed ligand. youtube.com Its synthesis provides insight into the functionalization of the 4-aminoacetophenone core to create complex scaffolds. nih.gov
The synthetic procedure involves a two-step process starting from pivaloyl chloride. youtube.com First, pivaloyl chloride is converted to pivaloyl isothiocyanate. This is achieved by reacting it with a thiocyanate (B1210189) salt, such as potassium thiocyanate. youtube.com The resulting pivaloyl isothiocyanate is then reacted with 4-aminoacetophenone in dry acetone under reflux conditions in an inert atmosphere to yield the final product, N-((4-acetylphenyl)carbamothioyl)pivalamide. youtube.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). youtube.com
Table 2: Synthetic Scheme for N-((4-acetylphenyl)carbamothioyl)pivalamide
| Step | Reactants | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 1 | Pivaloyl chloride, Potassium thiocyanate | - | Pivaloyl isothiocyanate | youtube.com |
| 2 | Pivaloyl isothiocyanate, 4-Aminoacetophenone | Dry acetone, Reflux | N-((4-acetylphenyl)carbamothioyl)pivalamide | youtube.com |
Green Chemistry Principles and Sustainable Synthetic Routes in N-Formyl Amide Production
The development of environmentally benign and sustainable methods for the synthesis of N-formyl amides, including this compound, is an area of significant research interest. These green approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency compared to traditional methods.
Several innovative and sustainable routes have been reported:
Ultrasound-Promoted Synthesis: A particularly efficient and green method for the N-formylation of amines has been developed using ultrasound irradiation under solvent- and catalyst-free conditions at room temperature. This protocol has been successfully applied to the synthesis of this compound from 4-aminoacetophenone and formic acid, demonstrating high yields, short reaction times, and high purity without the need for traditional heating or solvents.
Carbon Dioxide as a C1 Source: Utilizing carbon dioxide (CO2) as a renewable and non-toxic C1 source is a key goal in green chemistry. Catalytic systems have been developed for the N-formylation of amines using CO2 and a reducing agent like H2 or a hydrosilane. organic-chemistry.org For example, a Cu(OAc)2–DMAP system can catalytically formylate amines with CO2 and H2, showing excellent selectivity. organic-chemistry.org
Non-Noble Metal Catalysis: To move away from expensive and rare precious metal catalysts, researchers have developed systems based on abundant metals. A non-noble metal CoNC catalyst has been shown to be effective for the oxidative carbonylation of amines with paraformaldehyde to produce N-formamides.
Electrochemical Synthesis: Electrosynthesis offers a green alternative by using electricity to drive chemical reactions, often under mild conditions. A selective electrochemical N-formylation of methylamine (B109427) using methanol as both the reagent and solvent has been reported, highlighting a metal-free pathway to formamides.
Alternative Formylating Agents and Catalysts: Other green strategies include the use of formic acid or its esters under catalyst- and solvent-free conditions. strath.ac.uk The use of recyclable catalysts, such as immobilized sulfuric acid on silica (B1680970) gel (H2SO4–SiO2), also contributes to a more sustainable process by allowing for easy separation and reuse of the catalyst. strath.ac.uk
These modern synthetic routes represent a significant shift towards more sustainable chemical manufacturing, offering safer, more efficient, and less wasteful methods for the production of valuable N-formyl amides.
Table 3: Overview of Green Synthetic Routes for N-Formylation
| Methodology | Key Features | Example Reagents/Catalysts | Applicability | Reference(s) |
|---|---|---|---|---|
| Ultrasound Irradiation | Solvent-free, Catalyst-free, Room temperature | Formic acid | Direct synthesis of this compound | |
| CO2 as C1 Source | Use of renewable feedstock, Atom economy | CO2, H2, Hydrosilanes; Cu(OAc)2 or TBAF catalysts | Wide range of aliphatic and aromatic amines | organic-chemistry.org |
| Non-Noble Metal Catalysis | Abundant metal catalyst, Sustainable | Paraformaldehyde; CoNC catalyst | Various N-heterocycles, aliphatic and aromatic amines | |
| Electrochemical Synthesis | Metal-free, Use of electricity as reagent | Methanol | N-formylation of amines | |
| Recyclable Catalysts | Catalyst reuse, Reduced waste | Triethyl orthoformate; H2SO4–SiO2 | Various amines | strath.ac.uk |
Chemical Reactivity and Derivatization Strategies of N 4 Acetylphenyl Formamide
Transformations Involving the Formamide (B127407) Moiety
The formamide group (-NHCHO) of N-(4-acetylphenyl)formamide is a versatile functional group that can undergo a variety of chemical reactions, leading to the formation of new amide bonds, hydrolysis to an amine, or reduction to a secondary amine. These transformations are crucial for the synthesis of a diverse range of derivatives.
Amide Bond Formation and Functionalization
The nitrogen atom of the formamide group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. This allows for the extension of the molecular structure and the introduction of new functionalities.
Amide bonds are fundamental in organic chemistry and are often formed by coupling an amine with a carboxylic acid. nih.govasiaresearchnews.comwhiterose.ac.uk While this compound itself is an amide, the parent amine, 4-aminoacetophenone, can be used in coupling reactions with various carboxylic acids to generate a wide array of N-acyl derivatives. nih.gov For instance, the coupling of 4-aminoacetophenone with 3-bromo-5-(trifluoromethyl)benzoic acid yields N-(4-acetylphenyl)-3-bromo-5-(trifluoromethyl)benzamide. nih.gov These reactions often employ coupling reagents to activate the carboxylic acid. nih.govasiaresearchnews.com
Furthermore, the formamide nitrogen can, under specific conditions, react with other electrophiles. While direct coupling with carboxylic acids is less common for an existing amide, derivatization strategies often involve the initial hydrolysis of the formamide to the corresponding amine, which is then readily coupled. asiaresearchnews.comwhiterose.ac.uk
Table 1: Examples of Coupling Reactions Involving the Amino Precursor of this compound
| Amine | Carboxylic Acid/Electrophile | Product | Reference |
|---|---|---|---|
| 4-Aminoacetophenone | 3-Bromo-5-(trifluoromethyl)benzoic acid | N-(4-acetylphenyl)-3-bromo-5-(trifluoromethyl)benzamide | nih.gov |
| 4-Aminoacetophenone | N,N-dimethylformamide dimethyl acetal (B89532) | Acryloyl(phenyl)benzenesulfonamide derivatives | researchgate.net |
Nucleophilic acyl substitution is a key reaction for carboxylic acid derivatives. byjus.comvanderbilt.edulibretexts.orglibretexts.org In the context of this compound, the formamide group itself is relatively unreactive towards nucleophilic attack compared to more activated acyl compounds like acid chlorides or anhydrides. vanderbilt.edulibretexts.org This is due to the electron-donating character of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. libretexts.org
However, transformations that fall under the general category of nucleophilic acyl substitution can be achieved. For example, the hydrolysis of the formamide to 4-aminoacetophenone is a classic example of this reaction type, where water acts as the nucleophile. vanderbilt.edulibretexts.org Subsequent reactions of the resulting amine with acylating agents are highly efficient. libretexts.org
The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. vanderbilt.edulibretexts.org
Table 2: General Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Derivative Type | Reactivity | Leaving Group |
|---|---|---|
| Acid Chloride | Highest | Cl⁻ |
| Acid Anhydride (B1165640) | High | RCOO⁻ |
| Ester | Moderate | RO⁻ |
| Amide | Lowest | R₂N⁻ |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful methods for forming C-N bonds. syr.edunih.govrsc.org While initially developed for amines, these methods have been extended to the N-arylation of amides. syr.edu This reaction allows for the coupling of an amide with an aryl halide or pseudohalide, offering a direct route to N-aryl amides. syr.edunih.gov
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination of the N-arylated amide product, regenerating the active catalyst. syr.edu The choice of ligand is crucial for the success of these reactions, with specialized phosphine (B1218219) ligands being developed to facilitate the coupling of less nucleophilic amides. syr.edumit.edursc.org While specific examples for the direct N-arylation of this compound are not prevalent in the provided search results, the methodology is broadly applicable to a range of amides. syr.edu
Hydrolytic Pathways and Product Characterization
The formamide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 4-aminoacetophenone and formic acid. libretexts.org
Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. Subsequent proton transfer and elimination of the amine yields the carboxylic acid and the protonated amine. byjus.comlibretexts.org
Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion, which is then protonated by the newly formed carboxylic acid, drives the reaction to completion. byjus.comlibretexts.org
The primary product of this hydrolysis is 4-aminoacetophenone. This product can be characterized using various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the acetyl methyl protons, and the amino protons.
Infrared (IR) Spectroscopy: The disappearance of the amide C=O stretch and the appearance of N-H stretching vibrations of the primary amine would be indicative of the hydrolysis.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the mass of 4-aminoacetophenone.
Reductive Transformations to Amine Derivatives
The formamide group can be reduced to a methylamino group (-NHCH₃). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org This reaction converts the this compound into N-methyl-4-aminoacetophenone. This reduction is a valuable method for synthesizing secondary amines from amides. libretexts.org The reaction proceeds via a complex mechanism where the hydride reagent adds to the carbonyl carbon, and the oxygen is ultimately removed as an aluminate salt. libretexts.org
More recently, catalytic methods using silanes in the presence of an organocatalyst have been developed for the N-formylation of amines with CO₂, and in some cases, the subsequent reduction of the formamide can be tuned. nih.govrsc.orgresearchgate.net For instance, N-(4-acetylphenyl)-N-methylformamide has been synthesized, which is a derivative where the formyl proton is replaced by a methyl group, not a reduction of the carbonyl. nih.govrsc.orgresearchgate.net
Table 3: Summary of Transformations of the Formamide Moiety
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amide Bond Formation (from precursor) | Carboxylic Acid, Coupling Agent | N-Acyl Derivative |
| Hydrolysis (Acidic) | H₃O⁺, Heat | 4-Aminoacetophenone |
| Hydrolysis (Basic) | OH⁻, H₂O, Heat | 4-Aminoacetophenone |
| Reduction | LiAlH₄ | N-methyl-4-aminoacetophenone |
Reactivity of the Acetylphenyl Group
The acetylphenyl moiety of this compound is central to its chemical reactivity, offering two primary avenues for derivatization: modification of the acetyl group and substitution on the aromatic ring.
Acetyl Group Functionalization and Chemical Modifications
The acetyl group, a ketone functionality, is a prime site for a range of chemical modifications. These transformations allow for the introduction of diverse structural motifs and the construction of more elaborate molecular architectures.
One notable reaction involving the acetyl group is its use in the Vilsmeier-Haack reaction. For instance, the related compound N-(4-acetylphenyl)benzenesulfonamide reacts with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide . This transformation involves the formylation of the acetyl group, which then participates in the cyclization to form a pyrazole (B372694) ring.
The acetyl group can also serve as a precursor for the formation of other functional groups. For example, the acetyl group on related 4-acetylphenylamine derivatives can undergo oxidation to form carboxylic acids or reduction to yield alcohols . These transformations open up further possibilities for derivatization.
Furthermore, the methyl group of the acetyl moiety can be functionalized. For example, bromination of 1-(4-acetylphenyl)-1H-tetrazole at the methyl group of the acetyl function creates a reactive phenacyl bromide derivative, which is a key intermediate for the synthesis of thiazole (B1198619) and thiophene-containing tetrazoles ijpcbs.com.
A summary of representative reactions involving the acetyl group is presented in Table 1.
| Starting Material | Reagents and Conditions | Product | Reference |
| N-(4-acetylphenyl)benzenesulfonamide | Vilsmeier-Haack reagent (POCl₃/DMF), 70-80 °C | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | |
| 1-(4-acetylphenyl)-1H-tetrazole | Bromine, dioxane-ether, 0-5 °C | 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole | ijpcbs.com |
| N-(4-acetylphenyl)hexadecanamide | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | Corresponding carboxylic acid | |
| N-(4-acetylphenyl)hexadecanamide | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) | Corresponding alcohol |
Table 1. Examples of Acetyl Group Functionalization in this compound Analogs.
Aromatic Ring Substitutions and Derivatizations
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.orgleah4sci.com The existing formamide and acetyl substituents on the ring influence the position and rate of these substitutions. The formamide group (-NHCHO) is generally considered an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring, stabilizing the cationic intermediate formed during the substitution. wvu.edu Conversely, the acetyl group (-COCH₃) is a meta-directing and deactivating group because of its electron-withdrawing nature. makingmolecules.com
The interplay of these two groups governs the outcome of electrophilic aromatic substitution reactions on this compound. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgleah4sci.com For example, nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. makingmolecules.com Halogenation introduces halogen atoms (e.g., Cl, Br) and is often catalyzed by a Lewis acid. wikipedia.org
While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles suggest that substitution would likely occur at the positions ortho to the activating formamide group. However, the deactivating effect of the acetyl group would make the reaction less facile compared to aniline (B41778).
Synthetic Utility as a Key Intermediate for Heterocyclic Synthesis
This compound and its close derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Precursor for Pyrazole Derivatives
The acetylphenyl moiety is a key structural element for the construction of pyrazole rings. A prominent method involves the reaction of a derivative, N-(4-acetylphenyl)benzenesulfonamide, with the Vilsmeier-Haack reagent to produce a 4-formylpyrazole derivative. Another approach involves the condensation of 4-acetylphenyl derivatives with hydrazines. For instance, 4-substituted anilines can be converted to 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione, which then reacts with hydrazine (B178648) hydrate (B1144303) to form pyrazole derivatives. jocpr.com
A general reaction scheme for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of this compound, the acetyl group can be part of such a 1,3-dicarbonyl system after appropriate functionalization.
| Precursor | Reagents | Product Type | Reference |
| N-(4-acetylphenyl)benzenesulfonamide | Vilsmeier-Haack reagent (POCl₃/DMF) | Pyrazole-4-carbaldehyde | |
| 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione | Hydrazine hydrate or Phenyl hydrazine | Azopyrazole | jocpr.com |
| 4-acetyl-1,3-diphenyl-1H-pyrazol-5(4H)-one | Malononitrile, piperidine | Indazole derivative | nih.gov |
Table 2. Synthesis of Pyrazole Derivatives from Acetylphenyl Precursors.
Synthesis of Isoxazole (B147169) Derivatives
Isoxazoles, another important class of five-membered heterocycles, can be synthesized from precursors containing a 1,3-dicarbonyl moiety, which can be derived from the acetyl group of this compound. A common method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.net For example, 3,4,5-trisubstituted isoxazoles can be synthesized via a [3+2] cycloaddition of nitrile oxides with 1,3-diketones. makingmolecules.com
While direct synthesis from this compound is not explicitly detailed, the reaction of N-(4-acetylphenyl)benzene sulfonamide derivatives with hydroxylamine after initial reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) leads to the formation of isoxazolyl-phenyl benzenesulfonamide (B165840) derivatives. evitachem.com This indicates that the acetyl group can be readily transformed into a suitable precursor for isoxazole ring formation.
Formation of Thiazole and Thiadiazole Derivatives
This compound derivatives also serve as starting materials for the synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles.
The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. The acetyl group of this compound can be halogenated at the α-position to provide the necessary α-haloketone precursor. For example, 3-[1-(4-acetylphenyl)thioureido]propanoic acid, derived from 3-((4-acetylphenyl)amino)propanoic acid, undergoes the Hantzsch reaction with phenacyl bromides to yield aminothiazole derivatives.
Thiadiazoles can be synthesized from thiosemicarbazide (B42300) derivatives. The reaction of 1-(4-acetylphenyl)-1H-tetrazole with thiosemicarbazide, followed by cyclization, can lead to the formation of thiadiazole-containing tetrazoles. ijpcbs.com Another route involves the reaction of thioanilide derivatives with hydrazonoyl chlorides to produce thiadiazole derivatives. clockss.org
| Heterocycle | Precursor Derivative | Key Reagents | Reference |
| Thiazole | 3-[1-(4-acetylphenyl)thioureido]propanoic acid | 4-substituted phenacyl bromides | |
| Thiazole | 2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamide | 1,4-diazabicyclo[2.2.2]-octane (DABCO) | bepls.com |
| Thiadiazole | 1-(4-acetylphenyl)-1H-tetrazole | Thiosemicarbazide, then cyclization | ijpcbs.com |
| Thiadiazole | Ethyl 3-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-1,5-diphenyl-1H-pyrazole-4-carboxylate derived thioanilide | N'-aryl-2-oxo-propanehydrazonoyl chlorides | clockss.org |
Table 3. Synthesis of Thiazole and Thiadiazole Derivatives.
Development of Quinazoline (B50416) and Thieno[2,3-b]pyridine (B153569) Systems
The chemical scaffold of this compound presents a versatile platform for the synthesis of various heterocyclic systems, owing to the reactivity of its functional groups. Specifically, the formamide and acetyl moieties can participate in a range of cyclization and derivatization reactions to construct more complex molecular architectures, such as quinazoline and thieno[2,3-b]pyridine ring systems. These heterocycles are of significant interest in medicinal chemistry and materials science.
The development of quinazoline derivatives from precursors related to this compound often involves the construction of the pyrimidine (B1678525) ring onto a substituted aniline. While direct synthesis from this compound is not extensively documented, analogous reactions provide a clear pathway. For instance, the synthesis of 3-(4-acetylphenyl)-6-hydroxy-2-methylquinazolin-4(3H)-one has been achieved, demonstrating the incorporation of the N-(4-acetylphenyl) moiety into a quinazolinone structure. jst.vn In a typical approach, a substituted 2-aminobenzoic acid is treated with an acid anhydride, followed by reaction with an appropriate amine. This general strategy suggests that this compound could potentially react with a suitable anthranilic acid derivative to yield a quinazoline.
Furthermore, derivatives of N-(4-acetylphenyl)acetamide, such as N-(4-acetylphenyl)-2-bromoacetamide, have been utilized in the alkylation of quinazolinones to produce ketone intermediates, which can be further modified. researchgate.net This highlights the utility of the N-(4-acetylphenyl) group as a key building block in the elaboration of quinazoline scaffolds. A common method for quinazoline synthesis involves heating anthranilic acid with formamide, which could be adapted for substituted analogs. researchgate.net
The synthesis of thieno[2,3-b]pyridine systems from precursors analogous to this compound is well-established. These methods typically involve the reaction of an N-aryl-α-haloacetamide with a suitable sulfur-containing pyridine (B92270) derivative. For example, the reaction of N-(3-acetylphenyl)-2-chloroacetamide, a positional isomer of the target precursor, with a pyridinethione derivative has been shown to produce the corresponding thieno[2,3-b]pyridine. scirp.org
A general and relevant synthesis route is the reaction of an N-aryl-2-chloroacetamide with a 2-thioxo-1,2-dihydropyridine-3-carbonitrile in the presence of a base like potassium hydroxide in DMF. acs.org This is followed by an intramolecular cyclization to yield the 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide. This reaction proceeds through the initial S-alkylation of the pyridinethione followed by a Thorpe-Ziegler type cyclization.
Another documented procedure involves the reaction of N-(4-acetylphenyl)-2-chloroacetamide with a mercapto-nicotinonitrile derivative, leading to a sulfide (B99878) intermediate. researchgate.net This intermediate can then be cyclized using a base such as sodium ethoxide to furnish the desired thieno[2,3-b]pyridine system. researchgate.net
The following tables summarize representative reaction conditions for the synthesis of these heterocyclic systems based on analogous precursors.
Table 1: Synthesis of Quinazolinone Derivatives
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Hydroxy-2-aminobenzoic acid, p-aminoacetophenone | i) Acetic anhydride, 160-180°C, 2h; ii) Acetic acid, 180°C, 14h | 3-(4-Acetylphenyl)-6-hydroxy-2-methylquinazolin-4(3H)-one | 77 | jst.vn |
| 2-Mercapto-3-ethyl-(3H)-quinazolin-4-one, N-(4-acetylphenyl)-2-bromoacetamide | Alkylation | Ketone intermediate | High | researchgate.net |
| Anthranilic acid | Formamide, absolute ethanol, 165°C, 4h | Quinazolin-4(3H)-one | Good | researchgate.net |
Table 2: Synthesis of Thieno[2,3-b]pyridine Derivatives
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| N-(3-Acetylphenyl)-2-chloroacetamide, 3-cyano-4-methyl-6-phenyl-pyridin-2-thione | Base | 3-Amino-N-(3-acetylphenyl)-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide | 69 | scirp.org |
| N-Aryl-2-chloroacetamide, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | i) 10% aq. KOH, DMF, rt, 30-40 min; ii) 10% aq. KOH, reflux, 1-2h | 3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 67-84 | acs.org |
| N-(4-Acetylphenyl)-2-chloroacetamide, 2-mercapto-4,6-dimethylnicotinonitrile | i) Base; ii) Sodium ethoxide | 3-Amino-N-(4-acetylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | Not Reported | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Studies
Single Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions
For compounds structurally related to N-(4-acetylphenyl)formamide, X-ray diffraction studies have identified key structural features. For instance, in the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide, the molecule's three-dimensional structure is stabilized by various intermolecular forces, including hydrogen bonding and van der Waals interactions. frontiersin.org Similarly, analysis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297) shows that N—H···O hydrogen-bonding interactions form chains of molecules, which are further linked by π–π and C—H···π interactions to build a three-dimensional network. iucr.org
Based on these related structures, it is anticipated that the crystal structure of this compound would be significantly influenced by hydrogen bonds involving the amide N-H proton and the oxygen atoms of the formyl and acetyl groups. The molecule would likely exhibit a nearly planar conformation, although some degree of twisting between the phenyl ring and the formamide (B127407) group is expected.
Table 1: Expected Crystallographic and Interaction Data for this compound
| Parameter | Expected Observation |
|---|---|
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interaction | N—H···O=C (acetyl) hydrogen bonding |
| Secondary Interactions | C—H···O interactions, π–π stacking |
| Molecular Conformation | Trans conformation about the amide bond |
| Dihedral Angle | Twist between the phenyl ring and formamide plane |
Note: This table is predictive, based on analyses of structurally similar compounds, as specific crystallographic data for this compound was not available in the cited literature.
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Dynamics and Rotational Isomerism
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for elucidating the structure of molecules in solution. For N-aryl amides like this compound, NMR is particularly useful for studying the phenomenon of rotational isomerism (atropisomerism) arising from the restricted rotation around the amide (C-N) bond. mdpi.com This restricted rotation results in the presence of two distinct conformers, or rotamers (often labeled as E/Z or cis/trans), which can be observed as separate sets of signals in the NMR spectrum if their interchange is slow on the NMR timescale.
Studies have shown that this compound exists as a mixture of two rotamers in solution. rsc.org Analysis of the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the major and minor isomers, with a reported ratio of 60:40. rsc.org The formyl proton (CHO) and the amide proton (N-H) are particularly sensitive to the isomeric form, appearing at different chemical shifts for each rotamer. rsc.org The presence of these dual signals in both ¹H and ¹³C NMR spectra provides definitive evidence of rotational isomerism and allows for the quantification of each form. rsc.orgmdpi.com
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rotational Isomers of this compound in CDCl₃
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Major Rotamer (60%) | ||
| Acetyl CH₃ | 2.57 (s, 3H) | 26.6 |
| Aromatic H | 7.71-7.63 (m, 2H), 8.00-7.87 (m, 3H) | 117.3, 130.6, 133.3, 141.4 |
| Formyl CH | 8.47-8.37 (m, 1H) | 159.5 |
| Amide NH | 8.26 (bs, 1H) | - |
| Acetyl C=O | - | 197.0 |
| Minor Rotamer (40%) | ||
| Acetyl CH₃ | 2.58 (s, 3H) | 26.6 |
| Aromatic H | 7.21-7.14 (m, 2H), 8.00-7.87 (m, 3H) | 119.4, 129.9, 133.8, 141.5 |
| Formyl CH | 8.95-8.82 (m, 2H, includes N-H) | 162.2 |
| Amide NH | 8.95-8.82 (m, 2H, includes CHO) | - |
| Acetyl C=O | - | 197.3 |
Data sourced from a study on organocatalytic N-formylation. rsc.org (s = singlet, m = multiplet, bs = broad singlet)
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.govedinst.com These methods are highly effective for identifying functional groups and providing insight into bonding characteristics and intermolecular interactions. americanpharmaceuticalreview.com Each functional group (e.g., C=O, N-H, C-H) has characteristic vibrational frequencies.
For this compound, the IR and Raman spectra are expected to be rich with information. The key functional groups include the amide, the acetyl ketone, and the para-substituted aromatic ring. The N-H stretching vibration of the secondary amide typically appears as a strong band in the IR spectrum. researchgate.net The carbonyl (C=O) stretching vibrations are also prominent. The molecule contains two C=O groups—one in the acetyl moiety and one in the formamide group (Amide I band)—which are expected to appear as strong, distinct bands in the IR spectrum. The N-H bending vibration (Amide II band) is another characteristic feature.
In related acyl-thiourea compounds, FT-IR spectra have confirmed the presence of N-H stretching around 3233 cm⁻¹, aromatic C-H stretching near 2955 cm⁻¹, and carbonyl (C=O) stretching at approximately 1655 cm⁻¹. frontiersin.orgnih.gov Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data, especially for the vibrations of the aromatic ring. mdpi.com
Table 3: Principal Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amide (N-H) | 3350 - 3200 | Strong (IR) |
| C-H Stretch (Aromatic) | Phenyl Ring (C-H) | 3100 - 3000 | Medium (IR), Strong (Raman) |
| C-H Stretch (Aliphatic) | Acetyl (CH₃) | 3000 - 2850 | Medium (IR, Raman) |
| C=O Stretch (Acetyl) | Ketone (C=O) | 1700 - 1680 | Strong (IR) |
| Amide I (C=O Stretch) | Formamide (O=C-N) | 1680 - 1650 | Strong (IR) |
| Amide II (N-H Bend & C-N Stretch) | Formamide (O=C-N-H) | 1570 - 1515 | Medium-Strong (IR) |
| C=C Ring Stretch | Phenyl Ring | 1600, 1500, 1450 | Medium-Strong (IR, Raman) |
Note: These are characteristic frequency ranges; exact values depend on the molecular environment and intermolecular interactions.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For N-(4-acetylphenyl)formamide, DFT calculations provide valuable insights into its behavior at the molecular level.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
Theoretical studies on related aromatic compounds suggest that the distribution of HOMO and LUMO densities is concentrated on the atoms of the molecule. nih.gov For derivatives of this compound, DFT studies have shown that these compounds can have non-planar configurations and varying electronic properties, including the energies of their frontier molecular orbitals. researchgate.net The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Data for Related Compounds
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
|---|---|---|---|---|
| Thienopyridine derivative 8 | - | - | Lowest | researchgate.net |
| APR1d | - | - | 0.0679 | researchgate.net |
| N4-1 | - | - | 2.74 | nih.gov |
| N4-2 | - | - | 11.30 | nih.gov |
| N8-1 | - | - | 5.36 | nih.gov |
| N8-2 | - | - | 5.24 | nih.gov |
| N8-3 | - | - | 6.25 | nih.gov |
| N8-4 | - | - | 5.06 | nih.gov |
Theoretical Spectroscopic Property Prediction and Validation (e.g., NMR, IR)
Computational methods, particularly DFT, are frequently used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can then be compared with experimental data for validation.
For derivatives of this compound, DFT calculations at the B3LYP/6-31G(d) and HF/6-31G(d) levels have been employed to determine optimized molecular structures and harmonic vibrational frequencies. researchgate.net The calculated spectral data for related compounds have shown good agreement with experimental FTIR and ¹H NMR spectra. researchgate.netsemanticscholar.org This correlation between theoretical and experimental data is crucial for confirming the molecular structure.
For instance, in the ¹H NMR spectrum of a related benzamide (B126) derivative, the exchangeable NH proton appears as a singlet, and the aromatic protons show characteristic splitting patterns. semanticscholar.org Theoretical prediction tools can simulate these spectra, aiding in their interpretation. prospre.canmrdb.org Similarly, IR spectra can be theoretically calculated to identify characteristic vibrational frequencies, such as those for C=O and N-H bonds. semanticscholar.org
Conformational Analysis and Energetic Profiles
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For molecules like this compound, which have rotatable bonds, multiple conformations can exist.
Molecular Dynamics Simulations and Analysis of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of intermolecular interactions and conformational changes over time. nih.govmassey.ac.nz
Hirshfeld Surface Analysis and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. ufma.brnih.govfrontiersin.org By mapping the electron distribution, it provides insights into the close contacts between neighboring molecules, which dictate the crystal packing. ufma.brfrontiersin.org
For related compounds, Hirshfeld analysis has revealed the dominance of specific interactions. For example, in N-(4-methoxyphenyl)picolinamide, H⋯H interactions are the most abundant, followed by C⋯H and O⋯H interactions, indicating the importance of van der Waals forces and hydrogen bonding in the crystal structure. nih.gov In another case, the crystal packing was stabilized by intermolecular hydrogen bonding and π-π stacking interactions. frontiersin.org These analyses provide a detailed understanding of the forces governing the supramolecular assembly.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Compounds
| Compound | H···H (%) | C···H (%) | O···H (%) | N···H (%) | C···C (%) | C···N (%) | C···O (%) | S···H (%) | Source |
|---|---|---|---|---|---|---|---|---|---|
| N-(4-methoxyphenyl)picolinamide | 47 | 22 | 15.4 | 5 | 4.8 | 3.4 | 1.9 | - | nih.gov |
| Isomaleimide 4 | 25.4 | - | 13 | - | - | - | - | - | frontiersin.org |
| 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione 4a-c | 24.4-36.5 | 5.4-10.6 | 8.7-12.1 | - | - | - | - | 4.5-5.6 | researchgate.net |
Elucidation of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to molecular recognition and crystal engineering. nih.govrsc.org Computational studies are essential for elucidating the nature and strength of these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Selectivity Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models are computational tools that correlate the structural or property-based descriptors of a set of compounds with their chemical reactivity or selectivity. While extensively used for predicting biological activity, these models can also be powerful in forecasting the outcomes of chemical reactions. frontiersin.org For this compound, QSAR and QSSR studies could provide predictive insights into its reactivity at both the formamide (B127407) and acetyl moieties, as well as the selectivity of reactions involving these functional groups.
Although specific QSAR models predicting the general chemical reactivity and selectivity of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied. Such models are typically built using multiple linear regression (MLR), artificial neural networks (ANN), or other machine learning algorithms to establish a mathematical relationship between calculated molecular descriptors and experimentally determined reaction outcomes. nih.govuniversiteitleiden.nl
The development of a QSAR/QSSR model for this compound would involve:
Dataset Compilation : Assembling a dataset of compounds structurally related to this compound with known experimental data on reactivity (e.g., reaction rates) or selectivity (e.g., enantiomeric excess or regioselectivity). For instance, a dataset could include various substituted anilines undergoing formylation or a series of aromatic ketones in a specific transformation. nih.gov
Descriptor Calculation : Computing a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure.
Model Building and Validation : Using statistical methods to select the most relevant descriptors and build a predictive model. The model's robustness and predictive power are then rigorously assessed through internal and external validation techniques, such as k-fold cross-validation. nih.gov
For the acetyl group, QSSR models have been developed to predict the enantioselectivity of reactions like the ruthenium-catalyzed transfer hydrogenation of aromatic ketones. nih.govscispace.com These models often use a combination of steric (e.g., Sterimol parameters) and electronic (e.g., calculated atomic charges) descriptors to rationalize and predict which catalyst or substrate will lead to higher selectivity. nih.gov Similarly, for the formamide group, descriptors related to the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon would be crucial for modeling its reactivity in various transformations.
Below is an interactive table listing potential molecular descriptors that would be relevant for building a QSAR/QSSR model for the reactivity and selectivity of this compound.
| Descriptor Class | Specific Descriptor Example | Relevance to this compound |
|---|---|---|
| Electronic | Partial Atomic Charges | Indicates electrophilic sites (e.g., carbonyl carbons) and nucleophilic sites (e.g., nitrogen, carbonyl oxygen). |
| Electronic | HOMO/LUMO Energies | The Highest Occupied and Lowest Unoccupied Molecular Orbital energies relate to the molecule's ability to donate or accept electrons, indicating its nucleophilic/electrophilic reactivity. acs.org |
| Steric | Sterimol Parameters (B1, L) | Quantifies the steric bulk around functional groups, which is critical for predicting regioselectivity and enantioselectivity. nih.gov |
| Topological | Wiener Index / Connectivity Indices | Describes molecular size, shape, and degree of branching, which can influence reaction rates. |
| Quantum Chemical | Dipole Moment | Relates to the overall polarity of the molecule, affecting interactions with polar reagents and solvents. |
| Quantum Chemical | Fukui Functions | Identifies the most electrophilic and nucleophilic sites within the molecule with greater precision than partial charges. |
By establishing a statistically significant correlation between such descriptors and observed chemical behavior, a validated QSAR/QSSR model could be used to predict the reactivity of this compound under various conditions and guide the rational design of selective synthetic procedures.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. These theoretical investigations provide insights into reaction pathways, transition state structures, and the electronic factors governing reactivity, which are often difficult to probe experimentally.
Formylation of 4-Aminoacetophenone: The synthesis of this compound typically involves the formylation of 4-aminoacetophenone. Computational studies on the N-formylation of anilines have explored various mechanisms depending on the formylating agent. For instance, when using formic acid, a proposed mechanism involves the initial protonation of formic acid, followed by nucleophilic attack from the amine. mdpi.com DFT calculations can model the geometries and energies of the reactants, intermediates, and transition states along this pathway to determine the activation energy barriers.
Another significant method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (e.g., generated from DMF and POCl₃) to formylate an activated aromatic ring or an amine. wikipedia.orgijpcbs.comrsc.org Computational studies can clarify the structure of the active electrophile (the chloroiminium ion) and model its reaction with the nucleophilic nitrogen of 4-aminoacetophenone. wikipedia.org These calculations help to understand the regioselectivity and reaction kinetics.
Reactivity of the this compound Molecule: Once formed, the reactivity of this compound can also be studied. Theoretical calculations can predict the most likely sites for nucleophilic or electrophilic attack.
Transition State Theory : To investigate a specific reaction, such as the addition of a nucleophile to the acetyl group, computational methods can be used to locate the transition state structure. By calculating the energy of this transition state relative to the reactants, the activation energy (ΔG‡) for the reaction can be determined. This allows for the comparison of different possible mechanistic pathways and the prediction of reaction rates. For example, a computational study on the reaction of a related derivative, N-(4-acetylphenyl)benzene sulphonamide, with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) utilized DFT to examine the optimized molecular structure and understand its reactivity. researchgate.net
The table below summarizes key applications of computational methods in elucidating reaction mechanisms relevant to this compound.
| Reaction Type | Computational Method | Key Insights Provided | Reference |
|---|---|---|---|
| N-Formylation of Anilines with CO₂/Hydrosilane | DFT Calculations | Elucidation of multiple potential pathways (e.g., via silyl (B83357) formate (B1220265) or silyl carbamate (B1207046) intermediates) and dependence on amine basicity. | acs.org |
| N-Formylation of Anilines with Formic Acid | DFT/Ab Initio | Modeling of protonated intermediates and transition states for nucleophilic attack by the amine. | mdpi.com |
| Vilsmeier-Haack Formylation | DFT | Determination of the active electrophile (Vilsmeier reagent) structure and modeling of the electrophilic attack on the substrate. | researchgate.netresearchgate.net |
| General Reactivity Analysis | FMO Analysis (HOMO/LUMO) | Identification of nucleophilic (N-atom, ring) and electrophilic (carbonyl carbons) centers; prediction of kinetic stability from the energy gap. | nih.gov |
| Reactions of Acetylphenyl Derivatives | DFT/HF Calculations | Optimization of molecular geometries and calculation of harmonic vibrational frequencies to support experimental spectral data and understand bonding. | researchgate.net |
These computational investigations provide a molecular-level understanding of reaction mechanisms, complementing experimental findings and enabling the predictive design of new synthetic routes and catalysts.
Biological and Pharmacological Relevance Through Computational and Mechanistic Studies
Molecular Docking Investigations of Ligand-Protein Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is pivotal in structure-based drug design, helping to identify potential drug candidates and understand their mechanisms of action. nih.govnih.gov
Through the synthesis of various derivatives, N-(4-acetylphenyl)formamide has served as a foundational structure for developing ligands aimed at several biological targets. Molecular docking studies have been crucial in identifying the potential of these derivatives to bind to the active sites of various enzymes implicated in disease.
Putative targets identified for derivatives of this compound include:
Cholinesterase Enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. nih.govresearchgate.net Derivatives have been designed to interact with the catalytic sites of these enzymes. nih.gov
Alpha-Amylase and Urease: These enzymes are targets for managing diabetes and infections, respectively. nih.govnih.gov
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, VEGFR-2 is a significant target for developing anticancer agents. nih.gov Several inhibitors have been developed using precursors like N-(4-acetylphenyl)-2-chloroacetamide. mdpi.comnih.gov
SARS-CoV-2 Main Protease (Mpro or 3CLpro): This viral enzyme is essential for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development. nih.govfrontiersin.org
KSHV (Kaposi's Sarcoma-associated Herpesvirus) Thymidylate Synthase: This enzyme is a target for antiviral therapies aimed at KSHV. researchgate.net
Molecular docking not only identifies potential binding but also predicts the strength of this interaction, often expressed as a binding affinity or docking score in kcal/mol. nih.gov These scores help in ranking potential inhibitors before their synthesis and in-vitro testing. Studies on derivatives of this compound have predicted favorable binding affinities with their respective targets. For instance, a derivative, N-((4-acetylphenyl)carbamothioyl) pivalamide (B147659), showed strong interactions with both AChE and BChE. nih.gov Similarly, a benzenesulfonamide (B165840) derivative demonstrated a high binding affinity for the KSHV thymidylate synthase complex. researchgate.net These predictions are based on molecular recognition, where the ligand forms specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's binding pocket. nih.govresearchgate.net
| Derivative Class | Target Enzyme | Predicted Binding Affinity / Energy (kcal/mol) | Reference |
|---|---|---|---|
| N-((4-acetylphenyl)carbamothioyl) pivalamide | Acetylcholinesterase (AChE) | -7.5 | nih.gov |
| N-((4-acetylphenyl)carbamothioyl) pivalamide | Butyrylcholinesterase (BChE) | -7.6 | nih.gov |
| 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide | KSHV Thymidylate Synthase | -8.29 | researchgate.net |
Enzyme Inhibition Studies: Mechanistic Insights and Binding Modes
Following promising computational predictions, derivatives of this compound have been synthesized and tested for their ability to inhibit specific enzymes. These studies provide mechanistic insights into how these compounds exert their effects.
The inhibition of cholinesterases is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.netnih.gov A study on N-((4-acetylphenyl)carbamothioyl) pivalamide, a derivative of the core compound, demonstrated significant in-vitro inhibitory activity against both AChE and BChE. nih.gov The compound exhibited approximately 85% enzyme inhibition for both enzymes. nih.gov Molecular docking of this derivative revealed that it fits well into the active sites of both enzymes, predicting strong binding energies that correlate with the observed high inhibitory activity. nih.gov
Inhibitors of α-amylase can help control postprandial hyperglycemia, a key concern in diabetes management, by slowing carbohydrate digestion. nih.govnih.gov Urease inhibitors, on the other hand, have therapeutic potential against infections caused by urease-producing bacteria. The same N-((4-acetylphenyl)carbamothioyl) pivalamide derivative was evaluated against these enzymes, showing moderate inhibition of 57.9% against alpha-amylase and 73.8% against urease. nih.gov This suggests that while the scaffold has potential, its efficacy varies significantly between different enzyme targets.
| Target Enzyme | Percentage Inhibition (%) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | ~85% | nih.gov |
| Butyrylcholinesterase (BChE) | ~85% | nih.gov |
| Urease | 73.8% | nih.gov |
| Alpha Amylase | 57.9% | nih.gov |
The versatility of the this compound scaffold is evident from its use in developing inhibitors for a diverse range of other critical enzyme targets.
VEGFR-2: In the quest for new anticancer drugs, N-(4-acetylphenyl)-2-chloroacetamide has been used as a key intermediate to synthesize novel piperazinylquinoxaline derivatives. nih.gov These compounds were evaluated as VEGFR-2 inhibitors, with some candidates showing inhibitory activity in the sub-micromolar range (IC50 values from 0.19 to 0.60 µM). nih.gov
SARS-CoV-2 Main Protease (Mpro): The fight against COVID-19 spurred research into Mpro inhibitors. frontiersin.org Scientists have used N-(4-acetylphenyl)-2-chloroacetamide to create novel triazolo-isatin derivatives. nih.govtandfonline.com One such derivative, a sulphonamide, demonstrated potent inhibitory activity against Mpro with an IC50 value of 0.249 µM. nih.gov In-silico analysis supported these findings, showing that the compound could interact effectively with key residues in the enzyme's active site. nih.gov
KSHV Thymidylate Synthase: Derivatives of N-(4-acetylphenyl)benzene sulphonamide have been synthesized and evaluated for their potential against KSHV thymidylate synthase. researchgate.net One of the most effective compounds from this series showed excellent in-vitro antitumor activity, and docking studies confirmed its strong interaction with the target enzyme. researchgate.net
| Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Piperazinylquinoxaline derivative | VEGFR-2 | 0.19 µM | nih.gov |
| Triazolo-isatin sulphonamide derivative (6b) | SARS-CoV-2 Main Protease | 0.249 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies for Rational Derivative Design
The exploration of the structure-activity relationships (SAR) of this compound has been a pivotal aspect of medicinal chemistry, aiming to rationally design derivatives with enhanced potency and selectivity for various biological targets. These studies systematically modify the core structure of this compound and assess the resulting impact on their pharmacological activities, which span anticancer, antimicrobial, and enzyme inhibition domains.
Modifications for Anticancer and Antiproliferative Activity
This compound has served as a scaffold for the development of potent anticancer agents. SAR studies have revealed that specific substitutions on the phenyl ring and modifications of the acetyl and formamide (B127407) groups are crucial for cytotoxic activity.
Research into novel benzenesulfonamide derivatives has shown that the introduction of heterocyclic moieties is key to enhancing antitumor activity. researchgate.net For instance, the conversion of N-(4-acetylphenyl)benzenesulfonamide derivatives into pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives resulted in compounds with significant in vitro antitumor activity against liver (HepG2) and breast (MCF-7) cancer cell lines. researchgate.net A key finding was that replacing a 4-chloro group with a benzenesulfonamide moiety linked to heterocycles like isoxazole (B147169) or pyrazole (B372694) was critical for improved activity against breast cancer cells. researchgate.net
In another study, α-ketoamide derivatives of this compound were synthesized and evaluated for their proteasome inhibition and anticancer properties. nih.gov The SAR analysis indicated that substitutions on the aromatic ring at the N-cap position significantly influenced potency. nih.gov For example, derivatives with a 5-(4-acetylphenyl)-furan-2-carbonyl group demonstrated notable inhibitory activity against the chymotrypsin-like (CT-L) activity of the proteasome. nih.gov
Furthermore, the synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (B1210297), a derivative of this compound, yielded a compound with considerable in vitro antiproliferative activity across a panel of 60 cancer cell lines. nih.goviucr.org The structural analysis of this compound revealed specific spatial arrangements of the phenyl rings and acetate group that likely contribute to its biological effect. nih.goviucr.org
The development of chalcone (B49325) derivatives from N-(4-acetylphenyl)-4-substituted benzamides has also been a fruitful strategy. These compounds, when converted to their pyrazoline derivatives, exhibited strong cytotoxic effects against various cancer cell lines, including HeLa, MCF7, and MKN-45. ijrrjournal.com The presence of both pyrazoline and furan (B31954) rings in the final structures was shown to be particularly effective. ijrrjournal.com
| Derivative Class | Modification | Observed Activity | Cancer Cell Lines |
| Benzenesulfonamides | Addition of isoxazole or pyrazole heterocycles | Enhanced antitumor activity researchgate.net | HepG2, MCF-7 researchgate.net |
| α-Ketoamides | Substitution with 5-(4-acetylphenyl)-furan-2-carbonyl | Potent chymotrypsin-like activity inhibition nih.gov | Not specified |
| Phenyl Acetates | Formation of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate | Considerable antiproliferative activity nih.goviucr.org | NCI 60 cell-line panel iucr.org |
| Chalcone/Pyrazolines | Conversion to pyrazoline derivatives containing a furan ring | Strong cytotoxic effects ijrrjournal.com | HeLa, MCF7, MKN-45 ijrrjournal.com |
Modifications for Enzyme Inhibition
This compound derivatives have been designed as inhibitors of various enzymes, including histone deacetylases (HDACs) and vascular endothelial growth factor receptor 2 (VEGFR-2).
For HDAC inhibition, trifluoromethyl ketone (TFMK) derivatives were synthesized. nih.gov The SAR studies focused on the zinc-binding group and substitutions on a tethered phenylthiazole ring. Replacing a methoxy (B1213986) group with an ethoxy group on the phenylthiazole reduced activity, while a free phenol (B47542) analogue maintained potency. nih.gov Specifically, a p-methoxyphenylthiazole derivative showed more potent HDAC inhibition than the standard drug SAHA. nih.gov
In the context of VEGFR-2 inhibition, various heterocyclic scaffolds have been synthesized from N-(4-acetylphenyl)-2-chloroacetamide. mdpi.com These derivatives were evaluated for their cytotoxic activity in several cancer cell lines and their direct inhibitory potency against the VEGFR-2 kinase. mdpi.com
| Target Enzyme | Derivative Class | Key Modification | Impact on Activity |
| Histone Deacetylase (HDAC) | Trifluoromethyl Ketones (TFMKs) | p-methoxyphenylthiazole substituent | More potent than SAHA nih.gov |
| VEGFR-2 | Heterocyclic derivatives from N-(4-acetylphenyl)-2-chloroacetamide | Varied heterocyclic additions | Inhibition of VEGFR-2 kinase mdpi.com |
Modifications for Antimicrobial and Antioxidant Activity
The versatile chemical nature of this compound has also been exploited to develop compounds with antimicrobial and antioxidant properties.
The reaction of N-(4-acetylphenyl)-2-chloroacetamide with various sulfur-containing nucleophiles has yielded derivatives with significant biological activities. researchgate.net For instance, the conversion of N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide into its thiosemicarbazone derivative markedly increased its antioxidant activity. researchgate.net This thiosemicarbazone derivative, along with another sulfide (B99878) derivative, also demonstrated potent antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net
| Activity | Derivative | Modification | Observed Effect | Microorganism/Assay |
| Antioxidant | Thiosemicarbazone of N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide | Conversion of acetyl to thiosemicarbazone | Highest percent of inhibition (82.6%) researchgate.net | ABTS radical cation decolorization assay researchgate.net |
| Antibacterial | Thiosemicarbazone of N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide | Conversion of acetyl to thiosemicarbazone | Potent inhibitory activity (91.7% against S. aureus) researchgate.net | Escherichia coli, Staphylococcus aureus researchgate.net |
| Antibacterial | N-(p-acetylphenyl)-2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-acetamide | Addition of a substituted pyridinethio group | Potent inhibitory activity (80.8% against E. coli) researchgate.net | Escherichia coli, Staphylococcus aureus researchgate.net |
Advanced Materials Science Applications
Incorporation into Polymeric Systems: Radical Copolymerization Studies
The acetylphenyl group within N-(4-acetylphenyl)formamide offers a reactive site that can be leveraged in polymerization reactions. Research on derivatives like 3-(4-acetylphenylcarbamoyl) acrylic acid and 4-acetylphenyl methacrylate (B99206) demonstrates the viability of incorporating this moiety into polymer backbones via radical copolymerization. mdpi.comresearchgate.net These studies serve as a valuable proxy for understanding how this compound itself might behave under similar conditions.
The chemical structure of a monomer is a critical determinant of its reactivity and the kinetics of polymerization. In the case of this compound derivatives, the presence of the acetylphenyl group can influence the electronic and steric environment of the polymerizable group.
For instance, in the copolymerization of 3-(4-acetylphenylcarbamoyl) acrylic acid with styrene (B11656), the reaction proceeds smoothly using a radical initiator like azo-bis-isobutyronitrile (AIBN). mdpi.com The resulting copolymers have number average molecular weights (Mn) in the range of 3.73–5.23 × 10^4 g/mol , with a notable polydispersity index (PDI) between 2.3 and 3.8. mdpi.com This suggests that the incorporation of the acetylphenyl-containing monomer influences the chain growth and termination steps of the polymerization process.
Similarly, studies on the copolymerization of 4-acetylphenyl methacrylate (APMA) with ethyl methacrylate (EMA) have been conducted to understand monomer reactivity ratios. researchgate.net While specific kinetic data for this compound is not yet prevalent, the behavior of these derivatives indicates that the acetylphenyl moiety is compatible with radical polymerization conditions and can be successfully integrated into copolymer chains.
Research on copolymers containing 4-acetylphenyl methacrylate (APMA) has shown that the thermal stability of the copolymers increases with a higher fraction of APMA. grafiati.com This suggests that the rigid aromatic structure of the acetylphenyl group contributes to a more thermally robust polymer backbone. These copolymers exhibit a single glass transition temperature, indicating the formation of a new, homogeneous single polymer. grafiati.com
In studies of copolymers of 3-(4-acetylphenylcarbamoyl) acrylic acid and styrene, thermal analysis has demonstrated that the resulting polymers are thermally stable up to 900 °C. nih.gov Furthermore, grafting processes using the acetyl group of these copolymers can lead to a substantial improvement in thermal stability. nih.gov These findings underscore the potential of the acetylphenyl moiety, and by extension this compound, to enhance the thermal performance of polymeric materials.
Table 1: Thermal Properties of Polymers Incorporating Acetylphenyl Moieties
| Polymer System | Monomer Containing Acetylphenyl Group | Key Thermal Property Findings | Reference |
| Poly(styrene-co-3-(4-acetylphenylcarbamoyl) acrylic acid) | 3-(4-acetylphenylcarbamoyl) acrylic acid | Thermally stable up to 900 °C. Grafting improves thermal stability. | nih.gov |
| Poly(4-acetylphenyl methacrylate-co-ethyl methacrylate) | 4-acetylphenyl methacrylate | Thermal stability increases with increasing APMA fraction. Single Tg observed. | grafiati.com |
This table presents data from studies on derivatives of this compound to infer potential properties.
Role as a Functional Building Block in Novel Material Design (e.g., Optoelectronic Materials)
The unique electronic and structural features of this compound make it an attractive building block for the design of novel functional materials, particularly in the field of optoelectronics. The acetyl group can serve as a point for further chemical modification, allowing for the tuning of material properties.
Research on derivatives has shown that polymers incorporating the acetylphenyl moiety can exhibit interesting optical properties. For example, copolymers of 3-(4-acetylphenylcarbamoyl) acrylic acid and styrene have been shown to possess fluorescent properties. mdpi.com The polymer itself can emit a strong blue fluorescence, and its properties can be further enhanced through grafting reactions. nih.gov This fluorescence is attributed to the electronic nature of the polymer system containing the arylamide units. mdpi.com
Furthermore, the acetyl group can be used to graft other functional molecules onto the polymer backbone. In one study, the acetyl group of a copolymer was used in a Hantzsch reaction to graft pyridine (B92270) moieties, leading to materials with enhanced fluorescent and antimicrobial properties. mdpi.comnih.gov
In a different application, a derivative, N-(4-acetylphenyl)maleimide (N-APMI), has been successfully used as an interface modifier in perovskite solar cells. researchgate.net The ketone group of N-APMI coordinates with lead ions (Pb²⁺) at the perovskite surface, which improves the crystallization of the perovskite layer and reduces defects. This interface engineering leads to suppressed ion migration and increased hole mobility, ultimately enhancing the efficiency and stability of the solar cell. researchgate.net This demonstrates the potential of the acetylphenyl group to act as a functional anchor in the design of high-performance optoelectronic devices.
The ability to serve as a platform for grafting and its inherent electronic properties position this compound as a versatile building block for creating a new generation of functional materials with applications in light-emitting devices, sensors, and solar energy conversion. routledge.comfrontiersin.org
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Highly Sustainable Synthesis
The pursuit of sustainability in the synthesis of N-(4-acetylphenyl)formamide has led to the exploration of innovative catalytic systems. A significant area of research is the N-formylation of amines using carbon dioxide (CO2) as a C1 source, which presents a greener alternative to traditional formylating agents.
Recent studies have demonstrated the use of organocatalysts for the N-formylation of amines with CO2. For instance, one study reported the synthesis of this compound with a 67% yield using an organocatalytic system under batch conditions. rsc.org Another approach involves the use of core-shell structured cobalt nanoparticles as a catalyst for the one-pot selective N-formylation of nitroarenes, offering a direct route to formamides. rsc.org Additionally, heterogeneous catalysts like boronsulfonic acid supported on silica (B1680970) (SBSA) have been shown to be effective for N-formylation under solvent-free conditions, providing excellent yields in short reaction times. orgchemres.org The use of zinc oxide (ZnO) as a catalyst under solvent-free conditions has also been reported for the N-formylation of amines. scispace.com
These novel catalytic systems offer several advantages, including milder reaction conditions, higher selectivity, and the use of more environmentally benign reagents. The development of such catalysts is crucial for reducing the environmental impact of chemical manufacturing processes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes with flow chemistry and automated platforms is a rapidly growing trend in modern chemistry, offering enhanced control, safety, and efficiency. For the synthesis of this compound and its derivatives, these technologies hold significant promise.
Flow chemistry, or continuous flow synthesis, allows for reactions to be carried out in a continuously flowing stream rather than in a batch-wise manner. This approach offers numerous benefits, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. mit.edu Research has shown the successful application of continuous flow for the N-formylation of amines using CO2, demonstrating the potential for scalable and efficient production of this compound. rsc.org
Automated synthesis platforms, often coupled with flow chemistry, enable the rapid optimization of reaction conditions and the synthesis of compound libraries for screening purposes. whiterose.ac.uk This is particularly valuable in drug discovery and materials science, where the synthesis and evaluation of numerous analogs are often required. The use of fluorous technologies in conjunction with continuous flow can further streamline the purification process. whiterose.ac.uk
Advanced Computational Approaches for Predictive Design and Discovery
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and synthetic routes. For this compound and its derivatives, these approaches are being used to accelerate discovery and development.
Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be used to develop models that predict the biological activity of compounds based on their structural features. doi.org This can guide the design of new molecules with improved therapeutic potential. Molecular docking studies are another powerful tool, used to predict the binding orientation of a molecule to a biological target, which is crucial for understanding its mechanism of action. nih.govresearchgate.net
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and helping to optimize synthetic conditions. researchgate.net These computational methods, when used in synergy with experimental work, can significantly reduce the time and resources required for the development of new chemical entities and processes.
Exploration of New Reactivity Modes and Multi-functional Applications
The inherent reactivity of the this compound scaffold allows for its use as a versatile building block in the synthesis of a wide range of more complex molecules with diverse applications. Researchers are continuously exploring new ways to functionalize this compound and unlock its potential in various fields.
The formamide (B127407) group can be a precursor to isocyanides, which are valuable intermediates in multicomponent reactions. nih.gov The acetyl group provides a handle for further chemical transformations, such as the Claisen-Schmidt aldol (B89426) condensation to form chalcones, which are known to exhibit a variety of biological activities. semanticscholar.org
Q & A
Q. What are the recommended synthetic routes for N-(4-acetylphenyl)formamide, and how can reaction conditions be optimized for high purity?
this compound can be synthesized via formylation of 4-acetylaniline using formic acid or its derivatives under controlled conditions. Key steps include:
- Acylation : Reacting 4-acetylaniline with formyl chloride in anhydrous dichloromethane at 0–5°C to prevent side reactions .
- Catalytic Methods : Using NaBH(OAc)₃ as a reducing agent under atmospheric CO₂ pressure, which improves yield (up to 75%) and minimizes byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.4 in EtOAc/hexane 1:1) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm structural integrity by identifying formamide protons (δ 8.1–8.3 ppm for NH and δ 9.8–10.2 ppm for formyl CH) and acetyl groups (δ 2.5–2.7 ppm for CH₃) .
- IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₉NO₂, m/z 163.17) and fragmentation patterns .
- HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water 60:40, retention time ≈ 6.2 min) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from structural analogs (e.g., substituent variations) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of this compound with analogs (e.g., nitro- or fluoro-substituted derivatives) to identify critical functional groups .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
- Meta-Analysis : Cross-reference data from kinase inhibition assays (IC₅₀ values) and antimicrobial susceptibility tests (MIC) to identify outliers .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) with a focus on hydrogen bonding (formamide NH to Glu520) and hydrophobic interactions (acetyl group with Val523) .
- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR Models : Train models on datasets of acetamide derivatives to predict bioavailability (e.g., topological polar surface area < 90 Ų correlates with CNS penetration) .
Q. How can stability issues of this compound in aqueous solutions be mitigated for pharmacological studies?
- pH Optimization : Maintain pH 6.5–7.5 (phosphate buffer) to prevent hydrolysis of the formamide group .
- Lyophilization : Store lyophilized powder at -20°C; reconstitute in DMSO for in vitro assays (≤1% DMSO final concentration) .
- Degradation Analysis : Monitor stability via HPLC-UV (λ = 254 nm) under accelerated conditions (40°C/75% RH) to estimate shelf life .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
